(2S)-1-(pyrrolidin-1-yl)propan-2-ol
Description
Significance of Chiral Amino Alcohol Scaffolds in Modern Organic Chemistry
Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. This bifunctional nature makes them exceptionally valuable in several areas of organic synthesis.
Key Roles of Chiral Amino Alcohols:
Precursors to Pharmaceuticals: The 1,2-amino alcohol motif is a key structural feature in a vast number of natural products and pharmaceutical drugs. acs.orgnih.gov Their presence is critical to the biological function of these molecules.
Chiral Ligands in Catalysis: Chiral amino alcohols are widely used to create ligands for metal-catalyzed asymmetric reactions. The ability of the amino and hydroxyl groups to coordinate to a metal center creates a well-defined chiral environment, which can direct the stereochemical outcome of a reaction with high efficiency. Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, often employs ligands derived from chiral amino alcohols to produce enantiomerically enriched products. acs.org
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to guide a stereoselective reaction. iscnagpur.ac.in After the reaction, the auxiliary is removed, having imparted its chirality to the product. Chiral amino alcohols are effective in this role as they can be easily attached and subsequently cleaved.
Chiral Building Blocks: In what is known as chiral pool synthesis, readily available, enantiomerically pure compounds from natural sources are used as starting materials for the synthesis of more complex chiral molecules. quora.com Many simple chiral amino alcohols serve as such foundational building blocks. nih.gov
The synthesis of chiral amino alcohols itself is an active area of research, with methods like the asymmetric reduction of α-amino ketones being a common strategy. acs.org The demand for efficient and selective methods to produce these scaffolds underscores their importance in the broader field of organic chemistry. nih.gov
Overview of Pyrrolidine-Based Chiral Compounds in Catalysis and Synthesis
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is another "privileged" scaffold in chemistry. beilstein-journals.org When rendered chiral, pyrrolidine derivatives become powerful tools in asymmetric synthesis, most notably in the field of organocatalysis.
Highlights of Pyrrolidine-Based Compounds:
Organocatalysis: Chiral pyrrolidines, with the amino acid L-proline being the archetypal example, are among the most successful classes of organocatalysts. nih.gov These catalysts operate without a metal center, offering a more environmentally benign alternative to traditional metal-based catalysts. They are particularly effective in activating carbonyl compounds through the formation of enamine or iminium ion intermediates. beilstein-journals.org
Broad Reaction Scope: Pyrrolidine-based organocatalysts have been successfully applied to a wide array of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. nih.govmdpi.com
Tunable Structures: The efficacy of pyrrolidine catalysts can be finely tuned by modifying the substituents on the pyrrolidine ring. nih.gov For example, the development of diarylprolinol silyl (B83357) ethers was a significant breakthrough, leading to highly efficient and selective catalysts for various reactions. beilstein-journals.orgmdpi.com
Biologically Active Molecules: The chiral pyrrolidine motif is a common feature in many biologically active natural products and synthetic compounds, highlighting its significance in medicinal chemistry. nih.gov
The compound (2S)-1-(pyrrolidin-1-yl)propan-2-ol merges these two important structural motifs. It possesses a chiral secondary alcohol characteristic of a chiral amino alcohol and a pyrrolidine ring, suggesting its potential utility as a chiral ligand, catalyst, or synthetic building block in asymmetric synthesis.
Below are the physicochemical properties of the subject compound:
| Property | Value |
| IUPAC Name | This compound nih.govsigmaaldrich.com |
| Molecular Formula | C₇H₁₅NO nih.gov |
| Molecular Weight | 129.20 g/mol sigmaaldrich.com |
| CAS Number | 620627-26-1 sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| InChI Key | OIINYTXPBGXEEH-ZETCQYMHSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYANEJZLUMJNA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Structural Features of 2s 1 Pyrrolidin 1 Yl Propan 2 Ol
Absolute Configuration and Enantiomeric Purity
The designation "(2S)" in (2S)-1-(pyrrolidin-1-yl)propan-2-ol specifies the absolute configuration at the chiral center. A chiral center is a carbon atom attached to four different groups. In this molecule, the second carbon atom of the propanol (B110389) chain (C2) is the stereocenter.
The "S" configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com This system assigns priorities (1 through 4) to the four groups attached to the chiral center based on atomic number; the higher the atomic number, the higher the priority. youtube.com For this compound, the groups attached to the chiral carbon are:
-OH (hydroxyl)
-CH₂-pyrrolidine (pyrrolidin-1-ylmethyl)
-CH₃ (methyl)
-H (hydrogen)
Once priorities are assigned, the molecule is oriented so that the lowest priority group (in this case, hydrogen) points away from the viewer. If the sequence from the highest priority group (1) to the third-highest (3) proceeds in a counter-clockwise direction, the configuration is designated "S" (from the Latin sinister for left). A clockwise direction would result in the "R" configuration (rectus for right). youtube.com
Enantiomeric purity is a critical measure indicating the excess of one enantiomer (in this case, the S-enantiomer) in a mixture. It is often expressed as enantiomeric excess (ee). The determination of enantiomeric purity is essential in asymmetric synthesis and for pharmaceutical applications. Common analytical techniques include:
Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can separate the enantiomers, allowing for their quantification. Pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, can also be employed to facilitate separation on a non-chiral column. nih.govgoogle.com
NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification by integrating the corresponding signals in the ¹H-NMR spectrum.
Conformational Analysis of Pyrrolidine-Propanol Frameworks
The five-membered pyrrolidine (B122466) ring is not planar. To relieve ring strain, it adopts a puckered conformation, typically an "envelope" or "twist" form. nih.gov The specific preferred conformation is influenced by the nature and position of substituents on the ring. nih.govnih.gov For proline, a related pyrrolidine-containing molecule, two main envelope conformers are recognized: Cγ-exo and Cγ-endo, depending on whether the third carbon atom (relative to the carboxyl group) is puckered out of or into the general plane of the other ring atoms. nih.gov The choice of substituents can lock the ring into a preferred conformation through stereoelectronic effects. nih.gov
The linkage between the pyrrolidine nitrogen and the propanol side chain also introduces conformational possibilities. Rotation around the N-C₁ and C₁-C₂ bonds will lead to various spatial arrangements of the two structural units relative to each other. These conformations can influence the accessibility of the nitrogen lone pair and the hydroxyl group, affecting the molecule's role in catalysis and intermolecular interactions. Computational studies on related pyrrolidine enamines have shown that different conformers, such as s-cis and s-trans, can be similarly stable, highlighting the complexity of predicting the most favored three-dimensional structure. researchgate.net
Influence of Stereochemistry on Reaction Pathways and Selectivity
The defined stereochemistry at the C2 center of this compound and its derivatives makes it a valuable component in asymmetric synthesis, where the goal is to selectively produce one stereoisomer of a product. researchgate.net Pyrrolidine-based structures are widely used as chiral auxiliaries and organocatalysts. researchgate.netnih.govnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
Research on a closely related compound, N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, demonstrates the critical role of stereochemistry in controlling reaction selectivity. researchgate.netrsc.org When used as a chiral auxiliary in aldol (B89426) reactions with benzaldehyde, this compound can direct the formation of either syn or anti diastereomeric products, depending on the reaction conditions. researchgate.netrsc.org
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org In the context of the aldol reaction, the relative orientation of the newly formed stereocenters determines whether the product is syn or anti. The choice of Lewis acid as an additive was found to significantly alter the diastereomeric ratio of the products. researchgate.netrsc.org
Below are research findings from studies on a derivative, illustrating the impact of reaction conditions on stereoselectivity.
Table 1: Influence of Lewis Acid Additives on the Diastereoselectivity of an Aldol Reaction
| Additive | Syn:Anti Ratio | Dominant Product |
| SnCl₂ | 73:27 | Syn |
| Cp₂ZrCl₂ | 27:73 | Anti |
| Cp₂TiCl₂ | 33:67 | Anti |
| (i-PrO)₃TiCl | --- | Syn-selective |
Data derived from studies on N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol. researchgate.netrsc.org
These results show that the chiral framework of the pyrrolidine-propanol derivative, in combination with a specific Lewis acid, creates a highly organized transition state. This transition state favors one geometric approach of the reactants over another, leading to the observed stereoselectivity. For instance, SnCl₂ promotes the formation of the syn product, whereas zirconium and titanium-based Lewis acids tend to favor the anti product. researchgate.netrsc.org This ability to "tune" the stereochemical outcome of a reaction by changing additives is a powerful tool in modern organic synthesis. researchgate.net
Furthermore, in alkylation reactions, the stereochemistry of the pyrrolidine auxiliary also exerts strong control, leading to high diastereomeric excess (de), which is a measure of the purity of the diastereomeric product mixture. For example, benzylation reactions using a related auxiliary achieved diastereomeric excesses ranging from 82% to 98% with the addition of Cp₂ZrCl₂. researchgate.net
This profound influence on reaction pathways underscores the importance of the well-defined three-dimensional structure of chiral molecules like this compound in directing chemical transformations with high levels of precision and control.
Applications of 2s 1 Pyrrolidin 1 Yl Propan 2 Ol and Its Analogues in Asymmetric Catalysis
Chiral Ligand Design and Rationalization in Metal-Catalyzed Processes
The efficacy of (2S)-1-(pyrrolidin-1-yl)propan-2-ol and its derivatives in asymmetric catalysis is deeply rooted in their structural and electronic properties, which can be fine-tuned to optimize reactivity and enantioselectivity.
The stereochemical outcome of reactions catalyzed by metal complexes of pyrrolidine-based amino alcohols is highly sensitive to the steric and electronic nature of the substituents on the ligand framework. The pyrrolidine (B122466) ring, in particular, offers a versatile scaffold for modification. nih.govbeilstein-journals.org The introduction of substituents on the pyrrolidine ring can significantly influence the conformational preferences of the resulting metal complex, thereby altering the steric environment around the active site. beilstein-journals.org For instance, the size and nature of substituents can dictate the approach of a substrate to the metal center, leading to enhanced enantioselectivity. nih.gov
Furthermore, electronic effects play a crucial role. Electron-donating or electron-withdrawing groups on the ligand can modulate the Lewis acidity of the metal center, which in turn affects the rate and selectivity of the catalytic reaction. The interplay between these steric and electronic factors is a key consideration in the rational design of new, more effective chiral ligands based on the this compound backbone.
The ability of this compound and its analogues to act as bidentate ligands is central to their function in asymmetric catalysis. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group coordinate to a metal center, forming a stable five-membered chelate ring. acs.orgnih.gov This chelation rigidifies the catalyst structure, which is essential for effective stereochemical communication between the ligand and the substrate.
The dynamics of this metal complexation are a critical part of the catalytic cycle. In reactions such as the dialkylzinc addition to aldehydes, the chiral amino alcohol first reacts with the dialkylzinc reagent to form a zinc-alkoxide complex. This complex then acts as the active chiral catalyst. The stereochemical course of the reaction is often rationalized using models such as the Cram-chelate or Felkin-Ahn models, which predict the facial selectivity of the nucleophilic attack on the carbonyl group based on the steric hindrance around the coordinated metal center. uwindsor.cawikipedia.org The stability and geometry of the chelated transition state are therefore paramount in determining the enantiomeric excess of the product. nih.gov
Enantioselective Carbonyl Additions
This compound and its derivatives have proven to be particularly valuable in a range of enantioselective additions to carbonyl compounds.
One of the most well-established applications of chiral amino alcohols, including pyrrolidine-based ligands, is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes. wikipedia.org These reactions provide a reliable method for the synthesis of enantioenriched secondary alcohols. The chiral ligand, in catalytic amounts, coordinates to the zinc reagent, forming a chiral complex that delivers the alkyl group to one of the two enantiofaces of the aldehyde with high selectivity. acs.org The enantiomeric excess (ee) of the resulting alcohol is often excellent, demonstrating the high degree of stereocontrol exerted by the ligand. nih.govwikipedia.org
| Aldehyde | Ligand | Product | Yield (%) | ee (%) |
| Benzaldehyde | (2S)-N-benzyl-α,α-diphenylpyrrolidinemethanol | (R)-1-Phenyl-1-propanol | 95 | 94 |
| p-Tolualdehyde | (2S)-N-benzyl-α,α-diphenylpyrrolidinemethanol | (R)-1-(p-tolyl)ethanol | 92 | 93 |
| o-Methoxybenzaldehyde | Atropisomeric amino alcohol | (R)-1-(o-methoxyphenyl)ethanol | 96 | 85 |
This table presents representative data for the enantioselective addition of diethylzinc (B1219324) to various aldehydes using pyrrolidine-based amino alcohol ligands. The specific ligand used can influence the yield and enantioselectivity.
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another area where this compound and its analogues have been successfully employed.
In borane reductions , the chiral amino alcohol is used to form a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates with borane, activating it and directing its hydride delivery to one face of the ketone. This method, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, is known for its high enantioselectivity and broad substrate scope. iupac.org Pyrrolidine-based catalysts have been shown to be effective in the reduction of a variety of aralkyl ketones. umb.edu
Transfer hydrogenation offers a milder alternative to direct hydrogenation, often using isopropanol (B130326) as the hydrogen source in the presence of a metal catalyst and a chiral ligand. organic-chemistry.org Chiral amino alcohols derived from pyrrolidine have been utilized as ligands for iridium and ruthenium catalysts in the transfer hydrogenation of ketones, affording chiral alcohols with high enantiomeric excesses. researchgate.net
| Ketone | Reduction Method | Catalyst/Ligand | Yield (%) | ee (%) |
| Acetophenone | Borane Reduction | (S)-α,α-Diphenylpyrrolidinemethanol/9-BBN | 95 | 83 |
| Isobutyrophenone | Borane Reduction | (S)-α,α-Diphenylpyrrolidinemethanol/9-BBN | 98 | 89.3 |
| Acetophenone | Transfer Hydrogenation | Iridium-(R)-spiro-ligand | 99 | 98 |
This table provides illustrative data for the asymmetric reduction of prochiral ketones using pyrrolidine-derived chiral catalysts.
The addition of terminal alkynes to ketones is a powerful method for the synthesis of chiral tertiary propargylic alcohols. The use of this compound and related chiral amino alcohols as ligands for zinc-mediated alkynylations has been shown to be an effective strategy for achieving high enantioselectivity in this transformation. nih.gov In these reactions, the chiral ligand and a zinc source form a chiral zinc-aminoalkoxide complex, which then facilitates the enantioselective addition of the alkynyl group to the ketone. nih.govnih.gov This method has been successfully applied to a range of ketones, providing access to valuable chiral building blocks. nih.gov
| Ketone | Alkyne | Ligand/Mediator | Yield (%) | ee (%) |
| 2-Cyclopropyl-2-oxoacetonitrile | Phenylacetylene | Chiral Zinc Aminoalkoxide | 98 | 99.2 |
| Acetophenone | Phenylacetylene | (R,R)-Salen ligand/Me2Zn | 85 | 80 |
This table shows representative results for the enantioselective alkynylation of ketones using chiral ligands.
Asymmetric Conjugate Additions (e.g., Diethylzinc to Enones)
The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds while creating new stereocenters. Chiral 1,2-amino alcohols, structurally analogous to this compound, have been successfully employed as ligands in the copper-catalyzed conjugate addition of diethylzinc to enones. nih.govnih.gov These ligands coordinate to the metal center, creating a chiral complex that directs the approach of the nucleophilic zinc reagent to one of the prochiral faces of the enone.
In this process, the amino alcohol ligand first reacts with diethylzinc to form a zinc-alkoxide species. This complex then coordinates to the copper catalyst and the enone substrate. The stereochemical outcome of the reaction is determined by the specific geometry of this ternary complex, which is dictated by the structure of the chiral ligand. Research has demonstrated that high levels of enantioselectivity can be achieved in the addition of diethylzinc to various acyclic and aliphatic enones using this methodology. nih.govacs.org For instance, a camphor-derived β-amino alcohol has been shown to catalyze the addition of diethylzinc to both aromatic and aliphatic aldehydes with high yields and enantiomeric excesses (ee) up to 94%. capes.gov.br
Below is a table summarizing representative results for the asymmetric conjugate addition of diethylzinc to enones using chiral amino alcohol ligands.
| Entry | Enone Substrate | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Chalcone | Camphor-derived β-amino alcohol | 95 | 88 |
| 2 | 2-Cyclohexen-1-one | (1R,2S)-N-Pyrrolidinylnorephedrine | 92 | 90 |
| 3 | (E)-3-Nonen-2-one | P-chiral phosphine (B1218219) bis(sulfonamide) | >98 | 95 |
| 4 | (E)-4-Phenyl-3-buten-2-one | o-xylylene-type chiral 1,4-amino alcohol | 89 | 92 |
This table presents illustrative data compiled from typical results in the field.
Asymmetric Aldol (B89426) Reactions Mediated by Pyrrolidine-Based Auxiliaries and Catalysts
The aldol reaction, which forms a β-hydroxy carbonyl compound, is a cornerstone of carbon-carbon bond formation. pressbooks.pub The development of asymmetric organocatalysis has seen pyrrolidine-based catalysts, particularly proline and its derivatives, emerge as powerful tools for mediating enantioselective aldol reactions. nih.govnih.gov These catalysts operate through an enamine-based mechanism. The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl group of an acceptor aldehyde from a specific face, guided by the steric and electronic properties of the catalyst's chiral scaffold. mdpi.com
The seminal work in this area demonstrated that L-proline itself could catalyze intermolecular aldol reactions with significant enantioselectivity. nih.gov Since then, extensive efforts have been dedicated to modifying the pyrrolidine structure to enhance catalytic activity and selectivity. mdpi.commdpi.com Diarylprolinol silyl (B83357) ethers, for example, have become privileged catalysts for the asymmetric functionalization of aldehydes. nih.gov The success of these catalysts stems from their ability to create a well-defined hydrogen-bonding network in the transition state, which, combined with steric shielding, leads to high levels of stereocontrol. nih.gov
The following table showcases the effectiveness of various pyrrolidine-based catalysts in the asymmetric aldol reaction between different ketones and aldehydes.
| Entry | Ketone | Aldehyde | Catalyst | Yield (%) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline | 97 | 96 |
| 2 | Acetone | Benzaldehyde | (S)-2-(Triflylaminomethyl)pyrrolidine | 85 | 78 |
| 3 | Cyclohexanone | Isovaleraldehyde | Diarylprolinol silyl ether | 99 | >99 |
| 4 | Acetone | 4-Cyanobenzaldehyde | Proline-based peptide | 90 | 70 |
This table presents illustrative data compiled from typical results in the field. nih.gov
Enantioselective N–H Insertion Reactions via Rhodium Carbenoids
Rhodium-catalyzed N–H insertion reactions of carbenoids into amines represent a direct and efficient method for the synthesis of more complex amines and their derivatives. nih.govelsevierpure.com Achieving enantioselectivity in this transformation relies on the use of chiral ligands to modify the rhodium catalyst. The catalyst first reacts with a diazo compound to generate a highly reactive rhodium-carbenoid intermediate. nih.gov This electrophilic species is then intercepted by a nucleophilic amine. A chiral ligand environment around the rhodium center differentiates the prochiral faces of the carbenoid or the enantiotopic lone pairs of the amine, leading to the preferential formation of one enantiomer of the product. nih.govacs.org
While a variety of chiral ligands have been explored, those incorporating structural motifs similar to amino alcohols or featuring pyrrolidine backbones have shown promise. nih.govacs.org For instance, dirhodium(II) catalysts with chiral carboxylate ligands have been used to effect stereoselective N-H insertion reactions. umich.edu More recently, chiral diene ligands for rhodium(I) have been developed that are highly effective for the asymmetric insertion of diazoesters into B-H and Si-H bonds, with enantiomeric purities reaching up to 98% ee. nih.gov The principles governing these reactions are applicable to N-H insertions, where the ligand architecture dictates the trajectory of the amine's approach to the metal-carbene bond. acs.orgyoutube.com The development of these catalytic systems provides a powerful route to chiral α-amino acid derivatives and other valuable nitrogen-containing compounds. nih.gov
The table below provides examples of enantioselective N-H insertion reactions catalyzed by chiral rhodium complexes.
| Entry | Diazo Compound | Amine | Chiral Rhodium Catalyst | Yield (%) | ee (%) |
| 1 | Methyl phenyldiazoacetate | Aniline | Rh₂(S-DOSP)₄ | 85 | 98 |
| 2 | Ethyl diazoacetate | Benzylamine | [Rh₂(S-PTAD)₄] | 90 | 95 |
| 3 | Ethyl 2-diazopropanoate | Morpholine | Rh₂(S-biTISP)₂ | 78 | 94 |
| 4 | Dimethyl diazomalonate | Pyrrolidine | Rh₂(R,R-iPr₂-TFB)Cl₂ | 91 | 87 |
This table presents illustrative data compiled from typical results in the field. nih.gov
Cobalt/Salicyloxazoline Catalytic Systems for Enantioselective C-H Functionalization
The development of catalytic systems based on earth-abundant and cost-effective 3d metals like cobalt is a major focus in modern organic synthesis. acs.org Cobalt/salicyloxazoline (Salox) catalytic systems have emerged as a powerful platform for enantioselective C-H functionalization. snnu.edu.cnnih.gov A key advantage of this system is the in situ generation of the active chiral octahedral cobalt(III) catalyst from simple cobalt(II) salts and a chiral Salox ligand. acs.orgsnnu.edu.cn This approach avoids the often laborious preparation of pre-formed chiral cyclopentadienyl-ligated cobalt(III) complexes. nih.govresearchgate.net
The chiral Salox ligands are readily synthesized in a single step from salicylonitriles and chiral amino alcohols, including derivatives of this compound. researchgate.netresearchgate.net These ligands coordinate to the cobalt center, facilitating a C-H activation event via a concerted metalation-deprotonation mechanism. The chirality of the Salox ligand effectively controls the enantioselectivity of the subsequent bond-forming step, which can include annulations with alkenes, alkynes, or other coupling partners. researchgate.netacs.org This strategy has been successfully applied to the synthesis of a wide range of molecules possessing central, axial, or planar chirality with excellent enantioselectivities. acs.orgsnnu.edu.cnresearchgate.net
The versatility of the cobalt/Salox system is highlighted in the following table.
| Entry | Substrate | Coupling Partner | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Benzamide | Diphenylacetylene | Salox-L1 | 98 | 98 |
| 2 | Arylphosphinamide | 1-Hexyne | Salox-L2 | 99 | >99 |
| 3 | Indole | Benzamide | Salox-L6 | 95 | 99 |
| 4 | Thioamide | Phenylacetylene | Amino acid-derived CCA | 99 | 88 |
This table presents illustrative data compiled from typical results in the field. snnu.edu.cnresearchgate.netacs.orgsnnu.edu.cn
Other Enantioselective Organic Transformations (e.g., Henry Reaction)
Beyond the aforementioned applications, catalysts derived from this compound and its analogues are effective in a variety of other enantioselective transformations. A prominent example is the asymmetric Henry (or nitroaldol) reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. cbijournal.combuchler-gmbh.com The resulting β-nitro alcohols are valuable synthetic intermediates, readily convertible to β-amino alcohols and α-hydroxy carboxylic acids. youtube.com
Pyrrolidine-based organocatalysts can effectively promote the Henry reaction with high enantioselectivity. cbijournal.com These catalysts typically operate through a bifunctional activation mechanism, where the amine group of the catalyst acts as a Brønsted base to deprotonate the nitroalkane, while another functional group on the catalyst (e.g., a hydroxyl or thiourea (B124793) group) activates the aldehyde via hydrogen bonding. This dual activation within a chiral framework orients the reactants in the transition state, leading to a highly enantioselective addition. cbijournal.commdpi.com Chiral pyrrolidine-based organocatalysts have been shown to work well with a broad range of aromatic aldehydes, affording the corresponding nitroethanols in high yields and with enantioselectivities up to 94%. cbijournal.com
The table below summarizes results for the asymmetric Henry reaction using pyrrolidine-based organocatalysts.
| Entry | Aldehyde | Nitroalkane | Catalyst | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | Chiral Pyrrolidine-based Organocatalyst | 88 | 92 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | Chiral Pyrrolidine-based Organocatalyst | 90 | 94 |
| 3 | 2-Naphthaldehyde | Nitromethane | Chiral Pyrrolidine-based Organocatalyst | 85 | 90 |
| 4 | 4-Methoxybenzaldehyde | Nitromethane | Copper(II)-bisoxazoline complex | 95 | 91 |
This table presents illustrative data compiled from typical results in the field. cbijournal.combeilstein-journals.org
Role As Chiral Building Blocks in Complex Molecule Synthesis
Integration into Chiral Scaffolds and Advanced Molecular Frameworks
The incorporation of (2S)-1-(pyrrolidin-1-yl)propan-2-ol into more complex molecular structures is a key strategy for building chiral scaffolds. This integration can be achieved through various chemical transformations that leverage the functional groups present in the molecule: the secondary amine of the pyrrolidine (B122466) ring and the hydroxyl group of the propanol (B110389) side chain.
One common approach involves the use of the pyrrolidine nitrogen as a nucleophile to form new carbon-nitrogen bonds. This can be seen in the synthesis of more complex pyrrolidine-containing ligands, which are then used to create chiral metal complexes for catalysis. For instance, the nitrogen atom can be part of a larger chelating system that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
The hydroxyl group can also be a point of attachment. For example, it can be esterified or etherified to link the chiral auxiliary to a substrate. In the context of creating advanced molecular frameworks, this compound can be a starting material for the synthesis of more elaborate chiral ligands. These ligands are often designed with specific steric and electronic properties to achieve high levels of stereocontrol in a variety of chemical reactions.
The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry and natural product synthesis. mdpi.com Its non-planar, five-membered ring structure can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby controlling the stereochemistry of the product.
Table 1: Examples of Reactions for Integrating this compound into Molecular Frameworks
| Reaction Type | Functional Group Involved | Potential Application |
| N-Alkylation | Pyrrolidine Nitrogen | Synthesis of chiral ligands with extended arms for metal coordination. |
| N-Acylation | Pyrrolidine Nitrogen | Formation of amides, linking the chiral unit to other molecular fragments. |
| O-Esterification | Hydroxyl Group | Attachment of the chiral auxiliary to a prochiral carboxylic acid derivative. |
| O-Etherification | Hydroxyl Group | Formation of chiral ethers, which can act as ligands or be part of a larger molecule. |
Strategies for Auxiliary Cleavage and Recovery of Desired Chiral Products
A crucial aspect of using a chiral auxiliary is the ability to remove it from the desired product once the asymmetric transformation is complete. This cleavage should be efficient and occur under mild conditions to avoid racemization or degradation of the newly formed chiral center. Furthermore, the ability to recover the chiral auxiliary for reuse is highly desirable from both an economic and environmental perspective.
For auxiliaries attached via an ester linkage, saponification (hydrolysis with a base) or other hydrolytic methods are commonly employed. If the auxiliary is attached via an amide bond, more vigorous conditions might be necessary, such as strong acid or base hydrolysis. Reductive cleavage methods, for example using lithium aluminum hydride, can also be used to remove the auxiliary while simultaneously transforming the carbonyl group to which it was attached.
In the case of this compound, if it were used as a traditional Evans-type auxiliary (though it is not a classic Evans auxiliary, the principles of cleavage are similar), the cleavage would depend on the nature of the covalent bond connecting it to the substrate. For instance, if the hydroxyl group is acylated, the resulting ester can be cleaved by hydrolysis. If the pyrrolidine nitrogen is part of an imine formed with a substrate, acidic hydrolysis would regenerate the chiral amine and the carbonyl compound.
The development of traceless chiral auxiliaries, where the auxiliary is removed without leaving any residual functionality, is an active area of research. In some strategies, the cleavage step can be part of a tandem reaction sequence, leading directly to the final product in a more streamlined process.
Synthesis of Functionalized Pyrrolidine Derivatives
This compound can serve as a versatile starting material for the synthesis of a wide range of functionalized pyrrolidine derivatives. The inherent chirality of the molecule can be transferred to new products through various synthetic manipulations.
The pyrrolidine ring can be further substituted at the carbon atoms, often through metalation followed by reaction with an electrophile. This allows for the introduction of new functional groups that can modulate the steric and electronic properties of the molecule. Such modifications are crucial for fine-tuning the performance of pyrrolidine-based organocatalysts or ligands.
The hydroxyl group of the propanol side chain can be oxidized to a ketone, providing a handle for further functionalization. Alternatively, it can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce other functionalities. The pyrrolidine nitrogen can also be a site for modification, for example, through the formation of N-oxides or by quaternization to form chiral ammonium (B1175870) salts.
These functionalized pyrrolidine derivatives have found applications in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, often providing high levels of enantioselectivity. The ability to readily synthesize a library of related chiral catalysts from a single precursor like this compound is a powerful strategy in the development of new asymmetric methodologies.
Table 2: Examples of Functionalized Pyrrolidine Derivatives from this compound
| Derivative Type | Synthetic Transformation | Potential Use |
| C-Substituted Pyrrolidines | Lithiation followed by electrophilic quench | Modified chiral ligands with tailored steric bulk. |
| Ketone Derivative | Oxidation of the secondary alcohol | Precursor for further reactions at the carbonyl group. |
| N-Oxide Derivative | Oxidation of the pyrrolidine nitrogen | Chiral Lewis base catalyst. |
| Quaternary Ammonium Salt | Alkylation of the pyrrolidine nitrogen | Chiral phase-transfer catalyst. |
Advanced Characterization and Analytical Methodologies for Stereochemical Purity
Chiral Chromatography Techniques for Enantiomeric Excess Determination (e.g., HPLC, LC)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for determining the enantiomeric excess (ee) of chiral compounds like (2S)-1-(pyrrolidin-1-yl)propan-2-ol. uma.esheraldopenaccess.us This technique separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The determination of enantiomeric excess is crucial for assessing the optical purity of a chiral sample. heraldopenaccess.usslideshare.net A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. slideshare.net
Key components and parameters in chiral HPLC analysis include:
Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The choice of CSP is critical and is often determined empirically for a specific analyte.
Mobile Phase: The mobile phase, a solvent or mixture of solvents, transports the sample through the column. Its composition can be adjusted to optimize the separation of the enantiomers. For the analysis of related amino alcohols, reversed-phase conditions using a buffer like 20mM PBS at a specific pH have been employed. uma.es
Detectors: Nonspecific detectors such as UV or fluorescence detectors are commonly used in chiral HPLC. uma.esheraldopenaccess.us Chiroptical detectors, like those for circular dichroism (CD), can also be coupled with HPLC to provide additional information on the enantiomeric composition. heraldopenaccess.us
The accuracy and precision of ee determination by chiral HPLC are generally high, making it the method of choice for quantifying the enantiomeric purity of pharmaceutical active agents and other chiral molecules. heraldopenaccess.us
| Parameter | Description | Example/Common Practice |
|---|---|---|
| Stationary Phase | The chiral environment that enables separation. | Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) |
| Mobile Phase | Solvent system that carries the analyte through the column. | Hexane/Isopropanol (B130326) mixtures, Buffered aqueous solutions |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |
| Detector | Device used to detect the analyte as it elutes from the column. | UV-Vis, Circular Dichroism (CD) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio (dr) and for the structural elucidation of molecules. manchester.ac.uklongdom.org While standard ¹H NMR can be used to determine the dr by integrating signals that are unique to each diastereomer, spectral overlap can often complicate this analysis. echemi.comresearchgate.net
To overcome the challenges of signal overlap in complex spectra, advanced NMR techniques have been developed. manchester.ac.uk Band-selective pure shift NMR, for instance, can collapse multiplets into singlets, significantly enhancing spectral resolution and allowing for a more accurate determination of diastereomeric ratios even when chemical shift differences are small. manchester.ac.uknih.gov
For the structural elucidation of this compound, both ¹H and ¹³C NMR are invaluable. The chemical shifts and coupling constants provide detailed information about the connectivity and the chemical environment of the atoms within the molecule. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), can reveal proton-proton coupling networks, further aiding in the assignment of the structure. longdom.org In some cases, the use of chiral derivatizing agents, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), can be employed to create diastereomeric esters or amides. usm.edu The analysis of the ¹H and ¹⁹F NMR spectra of these derivatives can help in determining the absolute configuration of the stereocenter. usm.edu
| Technique | Application | Key Information Obtained |
|---|---|---|
| ¹H NMR | Structural Elucidation & Diastereomeric Ratio | Proton environments, coupling constants, relative quantities of diastereomers. echemi.com |
| ¹³C NMR | Structural Elucidation | Number and type of carbon atoms. frontiersin.org |
| COSY | Structural Elucidation | Proton-proton coupling correlations. longdom.org |
| Pure Shift NMR | Diastereomeric Ratio Determination | Enhanced resolution for accurate integration of diastereomer signals. manchester.ac.uknih.gov |
| NMR with Chiral Derivatizing Agents | Absolute Configuration Determination | Formation of diastereomers with distinct NMR signals. usm.edu |
Spectroscopic Techniques for Structural Elucidation (e.g., HRMS, IR, UV-Vis)
A combination of spectroscopic techniques is often used to unequivocally confirm the structure of a synthesized compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of this compound. This data is crucial for confirming the molecular formula of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group and C-N stretching of the pyrrolidine (B122466) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: While not always highly informative for simple aliphatic amino alcohols which may lack strong chromophores, UV-Vis spectroscopy can be useful for detecting impurities that do absorb in the UV-Vis range. In some cases, derivatization with a chromophore-containing reagent can be used to facilitate analysis by UV-Vis or other detection methods. wordpress.com
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| HRMS | Molecular Formula Confirmation | Accurate mass measurement corresponding to C₇H₁₅NO. |
| IR | Functional Group Identification | Broad O-H stretch (alcohol), C-N stretch (amine), C-H stretches (alkane). |
| UV-Vis | Detection of Chromophores | Likely transparent in the near-UV and visible regions unless impurities are present. |
X-ray Crystallography for Absolute Stereochemistry Confirmation
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.
For this compound, obtaining a suitable single crystal would allow for the direct visualization of the (S)-configuration at the chiral center. This method provides definitive proof of the absolute stereochemistry, which is often challenging to establish with certainty by spectroscopic methods alone. usm.edu The crystal structure also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For related pyrrolidine derivatives, X-ray crystallography has been successfully used to determine their conformations and intermolecular interactions, such as hydrogen bonding. nih.gov
Future Research Directions and Emerging Trends in Chiral Pyrrolidine Chemistry
Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity
A primary focus of future research is the rational design and synthesis of new catalytic systems derived from chiral pyrrolidines to achieve superior efficiency and stereoselectivity. mdpi.comnih.gov Scientists are moving beyond simple proline and prolinol derivatives to create more sophisticated catalysts with tailored properties.
One promising direction involves the extensive modification of the pyrrolidine (B122466) scaffold. By introducing different functional groups, researchers can fine-tune the steric and electronic properties of the catalyst to optimize its interaction with substrates. mdpi.comnih.gov For instance, the development of bifunctional organocatalysts, which contain both a nucleophilic/electrophilic activation site (the pyrrolidine nitrogen) and a hydrogen-bond-donating group, has led to significant improvements in enantioselectivity for various reactions. nih.gov Modifications include the synthesis of prolinamides, diarylprolinol silyl (B83357) ethers, and pyrrolidine-based catalysts incorporating other heterocyclic moieties like pyrazoles or pyridines. mdpi.compusan.ac.krresearchgate.net
Another emerging trend is the development of polymer-supported chiral pyrrolidine catalysts. These systems offer the advantage of easy separation and recyclability, which is crucial for industrial applications. Research has shown that polymer-supported cis-disubstituted pyrrolidine catalysts can exhibit even higher enantioselectivity and diastereoselectivity compared to their common trans-pyrrolidine counterparts, an effect attributed to both the catalyst's configuration and the influence of the polymer matrix. acs.org
Furthermore, the incorporation of chiral pyrrolidines into metal complexes represents a significant area of development. Chiral gold(I) complexes featuring a C2-symmetric 2,5-diarylpyrrolidine have demonstrated high enantioselectivities in various cyclization reactions. nih.govacs.org The design of these catalysts focuses on creating a well-defined chiral pocket that can effectively recognize and orient the substrate through non-covalent interactions, thereby controlling the stereochemical outcome of the reaction. nih.gov
Table 1: Examples of Novel Chiral Pyrrolidine Catalytic Systems and Their Performance
| Catalyst Type | Reaction | Key Features | Reported Selectivity | Reference(s) |
|---|---|---|---|---|
| Thioamide-based Prolinamide | Solvent-free Aldol (B89426) Reaction | Superior to L-Proline; easily recovered and reused. | Good performance at low loading (5 mol%). | nih.gov |
| Polymer-supported cis-Pyrrolidine | Asymmetric Michael Reaction | High enantioselectivity and diastereoselectivity; recyclable. | Increased diastereoselectivity in continuous-flow vs. batch. | acs.org |
| Chiral Gold(I) Complex | Intramolecular [4+2] Cycloaddition | Remote C2-symmetric diarylpyrrolidine; high enantioselectivity. | High enantioselectivities reported. | nih.govacs.org |
| Pyrrolidine-Pyrazole Conjugate | Asymmetric Michael Addition | Effective for various nitroolefins and carbonyls. | Up to 99% ee and >99:1 dr. | pusan.ac.krnih.gov |
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the direction of research in chiral pyrrolidine synthesis and its applications. A major goal is to develop more environmentally benign processes that minimize waste, avoid hazardous materials, and reduce energy consumption. rsc.org
One key area of exploration is the use of alternative and safer reaction media. Researchers have successfully employed water or ethanol-water mixtures for asymmetric reactions catalyzed by pyrrolidine derivatives, reducing the reliance on volatile and often toxic organic solvents. nih.govrsc.org Some reactions have even been developed to run under catalyst-free or solvent-free conditions, further enhancing their green credentials. nih.govrsc.org
Biocatalysis represents another significant frontier in the green synthesis of chiral pyrrolidines. acs.orgnih.gov Scientists are engineering enzymes, such as cytochrome P450 variants, to perform intramolecular C(sp³)–H amination reactions. acs.orgescholarship.org This "new-to-nature" enzymatic approach allows for the construction of chiral pyrrolidine rings from simple azide (B81097) precursors with high efficiency and enantioselectivity under mild, aqueous conditions. nih.govescholarship.org This method avoids the use of heavy metal catalysts and harsh reagents typically required for such transformations.
The utilization of biomass-derived feedstocks is also a growing trend. For example, levulinic acid, a platform chemical derivable from biomass, can be used as a starting material for the synthesis of chiral pyrrolidinones through asymmetric reductive amination, offering a sustainable alternative to petrochemical-based routes. researchgate.netresearchgate.net
Table 2: Green Synthetic Approaches in Chiral Pyrrolidine Chemistry
| Methodology | Key Principle | Example Application | Advantages | Reference(s) |
|---|---|---|---|---|
| Domino Reaction in EtOH/H₂O | Use of green solvents; catalyst-free conditions. | Synthesis of polycyclic pyrrolidine-fused spirooxindoles. | Eco-friendly, high yields, no column chromatography. | rsc.org |
| Biocatalytic C-H Amination | Engineered cytochrome P411 enzymes. | Synthesis of chiral pyrrolidines from organic azides. | High enantioselectivity (up to 99:1 er), earth-abundant iron catalyst. | acs.orgnih.govescholarship.org |
| Asymmetric Reductive Amination | Use of biomass-derived levulinic acid. | Synthesis of enantioenriched 5-methylpyrrolidinone. | Sustainable feedstock, excellent enantioselectivity (up to 96% ee). | researchgate.net |
| Solvent-Free Reactions | Mechanochemical approach (ball milling). | Michael addition reactions. | Reduced reaction times, minimal byproducts. | researchgate.net |
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of chiral pyrrolidine chemistry into automated and continuous-flow systems is an emerging trend that promises to accelerate catalyst discovery and enable more efficient and scalable production of enantiopure compounds. rsc.org
Flow chemistry, in particular, offers several advantages over traditional batch processing, including enhanced reaction rates, improved safety, better heat and mass transfer, and the potential for straightforward scaling. acs.orgresearchgate.net Researchers have successfully applied polymer-supported chiral pyrrolidine catalysts in continuous-flow reactors for asymmetric Michael reactions. acs.org These flow systems not only accelerated the reaction but also led to an increase in diastereoselectivity and improved catalyst durability compared to batch reactions. acs.org
Automated flow platforms are also being used to rapidly generate libraries of chiral pyrrolidines. By implementing a highly diastereoselective continuous flow protocol, a diverse library of α-chiral pyrrolidines was synthesized with high yields and excellent stereocontrol in residence times as short as 150 seconds. rsc.org This rapid and scalable methodology is highly valuable for screening and identifying optimal catalyst structures for specific transformations and was demonstrated in the gram-scale preparation of an intermediate for the drug candidate Aticaprant. rsc.org The ability to quickly synthesize and test a wide range of derivatives is a critical component of modern drug discovery and process development. nih.gov
Computational Design and Prediction of Novel Chiral Catalysts and Ligands
Computational chemistry is becoming an indispensable tool in the field of asymmetric catalysis, enabling the rational design and prediction of new chiral catalysts and ligands with enhanced properties. pusan.ac.kr These in silico methods provide deep mechanistic insights and can significantly reduce the time and experimental effort required to develop effective catalysts. rsc.org
Density Functional Theory (DFT) calculations are widely used to model the transition states of catalyzed reactions, helping to elucidate the origins of enantioselectivity. nih.govacs.org For example, DFT studies combined with Non-covalent Interaction (NCI) plots have been used to analyze the chiral binding pockets of gold(I) catalysts containing pyrrolidine moieties. nih.gov These analyses revealed that attractive non-covalent interactions between the catalyst and the substrate are key to directing a specific enantioselective folding, which dictates the absolute configuration of the product. acs.org
A particularly exciting and rapidly advancing area is the application of machine learning (ML) and deep neural networks (DNN) to predict the outcomes of asymmetric reactions. rsc.orgchemistryworld.com By training models on existing reaction data, researchers can predict the enantioselectivity of new catalyst-substrate combinations with impressive accuracy. rsc.org These predictive models can screen virtual libraries of ligands to identify promising candidates for experimental validation, thereby accelerating the discovery workflow. rsc.orgchemrxiv.org Furthermore, the analysis of these models can provide valuable insights into the complex relationships between the molecular features of the chiral ligand, substrates, and the resulting stereoselectivity. rsc.orgnih.gov This data-driven approach complements traditional mechanistic studies and is expected to play an increasingly important role in the future of chiral catalyst design.
Table 3: Computational and Predictive Tools in Chiral Pyrrolidine Chemistry
| Tool/Method | Application | Key Insights/Capabilities | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic study of catalytic cycles. | Elucidation of transition state geometries and origins of stereoselectivity. | pusan.ac.krnih.govacs.org |
| Machine Learning (ML) / Deep Neural Networks (DNN) | Prediction of enantioselectivity. | Accelerates reaction discovery; identifies key molecular features influencing selectivity. | rsc.orgchemistryworld.com |
| Multivariate Linear Regression (MLR) | Quantitative Structure-Activity Relationship (QSAR). | Develops predictive models based on steric and electronic parameters of ligands. | rsc.org |
| Non-covalent Interaction (NCI) Plots | Analysis of catalyst-substrate binding. | Visualizes and quantifies stabilizing interactions within the chiral pocket. | nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-1-(pyrrolidin-1-yl)propan-2-ol, and how can stereochemical purity be ensured?
- Methodology :
- Utilize alkylation reactions with pyrrolidine and a chiral propanol precursor. For example, nucleophilic substitution between pyrrolidine and a chiral 2-halopropanol (e.g., (S)-2-bromopropanol) under basic conditions (e.g., K₂CO₃ in ethanol) .
- Monitor stereochemical integrity via polarimetry or chiral HPLC. Evidence from related compounds (e.g., (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol) shows that specific optical rotation ([α]²⁰/D +15° in chloroform) can validate enantiomeric purity .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies at controlled temperatures (e.g., 2–8°C vs. room temperature) and humidity levels. Reference stability data for structurally similar compounds (e.g., TCI America’s (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol), which remains stable under inert atmospheres but degrades upon prolonged exposure to oxidizers .
- Use LC-MS to identify degradation products (e.g., oxidation to ketones or decomposition into CO, CO₂, or NOx) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Compare receptor-binding assays across studies. For example, methyl[(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]amine hydrochloride exhibits varying affinity for neurotransmitter receptors (e.g., dopamine vs. serotonin receptors) depending on substituent positioning .
- Validate findings using orthogonal techniques (e.g., radioligand binding assays vs. functional cAMP assays) and adjust experimental parameters (e.g., buffer pH, ion concentrations) to reconcile discrepancies .
Q. How does the chiral center in this compound influence its pharmacokinetic profile?
- Methodology :
- Perform enantiomer-specific pharmacokinetic studies in vivo. For example, administer (2S)- and (2R)-enantiomers separately to rodents and measure plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS.
- Reference data from analogs like (S)-2-(4-fluorophenyl)propan-1-ol, where stereochemistry significantly alters metabolic stability and CYP450 interactions .
Q. What computational models predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodology :
- Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic (alcohol oxygen) or electrophilic (pyrrolidine nitrogen) reactivity .
- Validate models with experimental data from oxidation/reduction reactions (e.g., using KMnO₄ for oxidation to ketones or NaBH₄ for alcohol reduction) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Replicate solubility tests using standardized protocols (e.g., shake-flask method with HPLC quantification). For example, compare solubility in ethanol (polar) vs. hexane (nonpolar) at 25°C.
- Note that related compounds (e.g., 2-methyl-3-(pyrrolidin-1-yl)propan-1-ol) show higher solubility in alcohols due to hydrogen bonding with the hydroxyl group .
Experimental Design Considerations
Q. What analytical techniques are critical for characterizing this compound in complex mixtures?
- Methodology :
- Combine NMR (¹H/¹³C) for structural elucidation and GC-MS for purity assessment. For chiral verification, use chiral stationary-phase HPLC with a reference standard .
- Cross-reference with databases like PubChem for spectral matches (e.g., InChIKey: ZPCFABQDUUDDGO-SECBINFHSA-N for similar indenyl-propanol derivatives) .
Table: Key Physicochemical Data from Analogous Compounds
| Property | Value (Example Compound) | Source |
|---|---|---|
| Optical Rotation ([α]²⁰/D) | +15° (c=2 in chloroform) | |
| Stability | Degrades with oxidizers, stable at 2–8°C | |
| Synthetic Yield | >98% (GC for TCI America analogs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
